

# An In-depth Technical Guide to 1,6-Dinitrocarbazole

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## Compound of Interest

Compound Name: 1,6-Dinitrocarbazole

Cat. No.: B1606591

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This technical guide provides a comprehensive overview of **1,6-Dinitrocarbazole**, detailing its physicochemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Physicochemical Properties

**1,6-Dinitrocarbazole** is a nitro derivative of carbazole. Its fundamental molecular characteristics are summarized in the table below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	257.2 g/mol <a href="#">[1]</a>
CAS Number	3062-57-5 <a href="#">[1]</a> <a href="#">[3]</a>

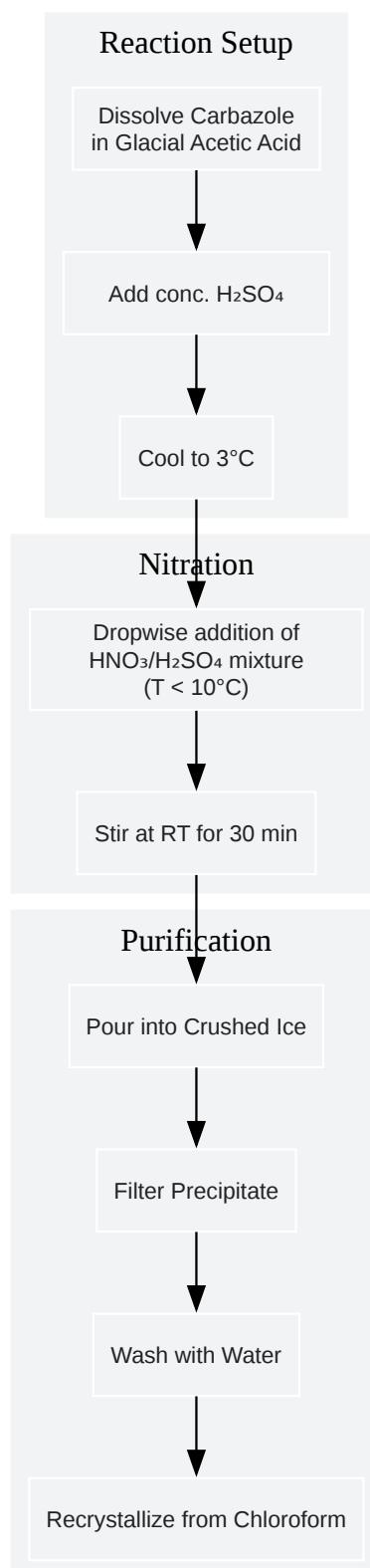
## Synthesis of Dinitrocarbazole

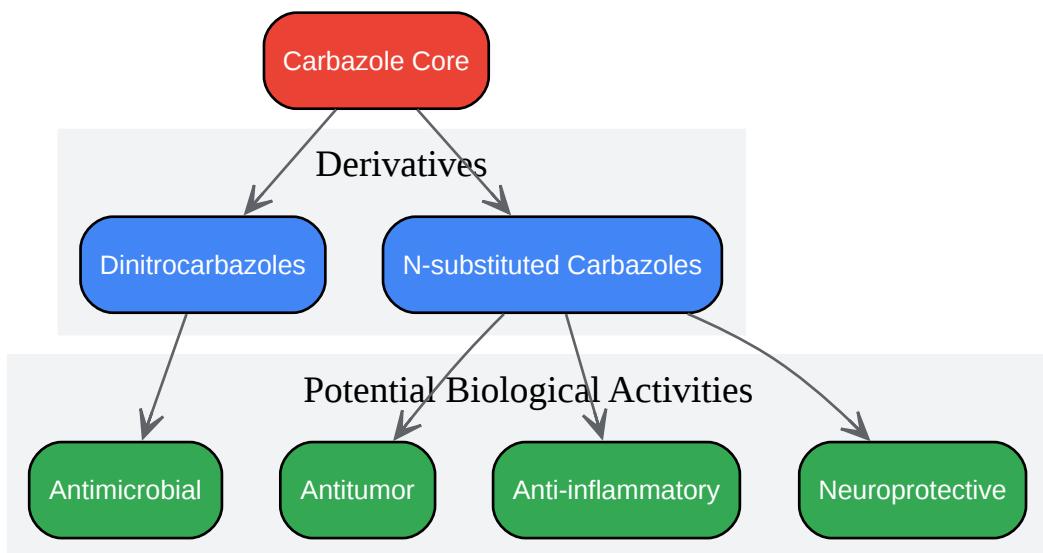
While a specific protocol for the synthesis of **1,6-Dinitrocarbazole** was not readily available in the reviewed literature, a detailed method for the synthesis of the related isomer, 3,6-Dinitrocarbazole, has been documented. This procedure can serve as a foundational methodology for the nitration of the carbazole core.

## Experimental Protocol: Synthesis of 3,6-Dinitrocarbazole[4]

- Dissolution: Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming to ensure complete dissolution.
- Acidification: To the solution, add concentrated  $\text{H}_2\text{SO}_4$  (0.15 M) with vigorous stirring.
- Cooling: Immerse the reaction flask in an ice bath to bring the temperature down to 3°C.
- Nitration: Add a pre-cooled mixture of concentrated  $\text{HNO}_3$  (0.02 M) and  $\text{H}_2\text{SO}_4$  (0.01 M) dropwise from a dropping funnel with continuous vigorous stirring. It is critical to maintain the reaction temperature below 10°C throughout the addition.
- Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
- Precipitation: Pour the contents of the flask into 150 g of crushed ice. The dinitrocarbazole product will precipitate out.
- Filtration and Washing: Filter the precipitate and wash it thoroughly with water.
- Recrystallization: Recrystallize the crude product from chloroform to obtain the purified 3,6-Dinitrocarbazole.

The following diagram illustrates the general workflow for the synthesis of 3,6-Dinitrocarbazole.





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